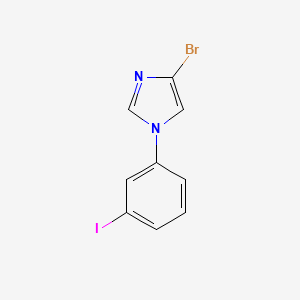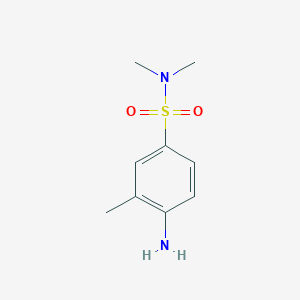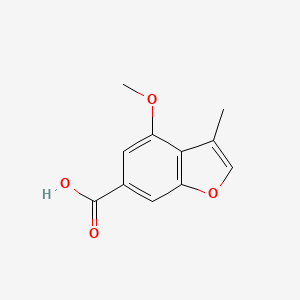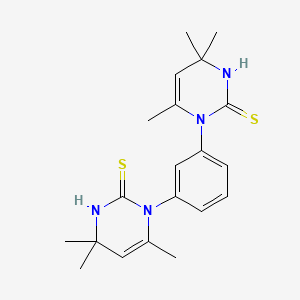
2(1H)-Pyrimidinethione, 1,1'-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) is a complex organic compound that belongs to the class of pyrimidinethiones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of pyrimidinethione and phenylene groups, makes it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrimidinethione core through cyclization reactions.
Step 2: Introduction of the phenylene group via coupling reactions.
Step 3: Addition of trimethyl groups through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: for efficient mixing and reaction control.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidinethiones.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyrimidinethiones.
Substitution products: Various functionalized derivatives.
科学研究应用
Chemistry: As a building block for complex organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development and disease treatment.
Industry: Utilization in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
2(1H)-Pyrimidinethione derivatives: Compounds with similar core structures but different substituents.
Phenylene-based compounds: Molecules containing phenylene groups with various functional groups.
Uniqueness
Structural Features: The combination of pyrimidinethione and phenylene groups with trimethyl substitutions.
Chemical Properties: Unique reactivity and stability compared to other similar compounds.
属性
CAS 编号 |
63886-72-6 |
|---|---|
分子式 |
C20H26N4S2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4,6,6-trimethyl-3-[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C20H26N4S2/c1-13-11-19(3,4)21-17(25)23(13)15-8-7-9-16(10-15)24-14(2)12-20(5,6)22-18(24)26/h7-12H,1-6H3,(H,21,25)(H,22,26) |
InChI 键 |
XRFMRYLICWPDFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)N3C(=CC(NC3=S)(C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)


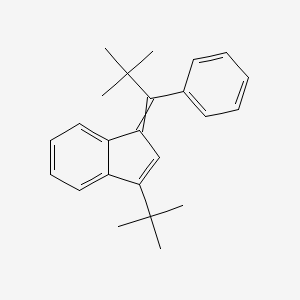

![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

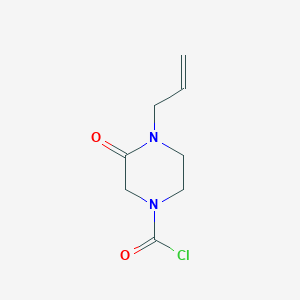
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
